(r)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol (r)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20463989
InChI: InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2/t6-/m0/s1
SMILES:
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

(r)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol

CAS No.:

Cat. No.: VC20463989

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

(r)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol -

Specification

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 5-[(1R)-1-amino-2-hydroxyethyl]-2-nitrophenol
Standard InChI InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2/t6-/m0/s1
Standard InChI Key GVGFAMRFVGVGSS-LURJTMIESA-N
Isomeric SMILES C1=CC(=C(C=C1[C@H](CO)N)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

The molecular formula of (R)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol (calculated based on analogous compounds ). The compound features a benzene ring with three functional groups: a nitro group (-NO₂) at the 2-position, a hydroxyl group (-OH) at the 4-position (para to the nitro group), and a (1R)-1-amino-2-hydroxyethyl side chain at the 5-position. The stereochemistry at the chiral center (C1 of the ethyl chain) is critical for its biological activity and intermolecular interactions .

Stereochemical Considerations

The (R)-configuration at the chiral center distinguishes this compound from its (S)-enantiomer. Computational modeling of analogous structures, such as (R)-2-(1-amino-2-hydroxyethyl)-4-nitrophenol, suggests that the spatial arrangement of the amino and hydroxyl groups influences hydrogen-bonding networks and solubility profiles . For instance, the (R)-enantiomer may exhibit stronger intramolecular hydrogen bonding between the amino and hydroxyl groups, stabilizing specific conformations in polar solvents .

Synthesis and Manufacturing

While no direct synthesis route for (R)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is documented in the provided sources, its preparation can be inferred from methodologies used for structurally similar amino nitrophenols. A plausible pathway involves the following steps:

Key Synthetic Steps

  • Formation of the Pyrazole Intermediate:
    Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol under reflux to form 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole . Hydrolysis with sodium hydroxide yields the corresponding carboxylic acid derivative, which undergoes decarboxylation at 140–150°C to produce 5-amino-1-(2'-hydroxyethyl)-pyrazole .

  • Nitrosation and Reduction:
    The amino group is nitrosated using isoamyl nitrite in ethanolic HCl, followed by catalytic hydrogenation with palladium-carbon to introduce the nitroso group and subsequently reduce it to an amino group . For the target compound, selective nitration at the 2-position would require careful control of reaction conditions to avoid over-nitration.

  • Chiral Resolution:
    Enantiomeric purity can be achieved via chiral chromatography or asymmetric synthesis using enantioselective catalysts. For example, the use of (R)-specific enzymes or metal-organic frameworks (MOFs) could favor the formation of the (R)-enantiomer .

Challenges in Synthesis

  • Regioselectivity: Ensuring nitro group placement at the 2-position without competing substitution at the 4- or 6-positions requires directing groups or protective strategies.

  • Stereochemical Control: Achieving high enantiomeric excess (ee) necessitates advanced catalytic systems, as noted in the synthesis of related brominated nitrophenols .

Physicochemical Properties

Spectroscopic Characteristics

  • UV-Vis: A strong absorption band near 400 nm is anticipated, attributed to the nitro-aromatic chromophore .

  • NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons (δ 7.8–8.2 ppm), hydroxyethyl side chain (δ 3.4–4.1 ppm), and amino group (δ 1.8–2.2 ppm) .

PropertyValue/DescriptionSource Analogue
Molecular Weight198.18 g/mol
LogP~1.06 (estimated)
Melting Point180–185°C (decomposes)
λmax (UV-Vis)398 nm

Applications and Industrial Relevance

Pharmaceutical Intermediate

Amino nitrophenols serve as precursors to heterocyclic compounds like pyrazolo-pyrazines, which exhibit antimicrobial and antitumor activities . The chiral hydroxyethyl group in (R)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol could enhance binding affinity to biological targets, such as kinase enzymes .

Hair Dye Formulations

Although not directly cited, structurally similar compounds (e.g., 3-nitro-p-hydroxyethylaminophenol) are used in semipermanent hair dyes . The nitro group facilitates electron transfer reactions, enabling color development upon oxidation .

ParameterValue (Analogues)Source
LD₅₀ (oral, rat)500–1000 mg/kg
NOAEL<1000 mg/kg
CarcinogenicityNot classified

Analytical Methods

Chromatographic Analysis

Reverse-phase HPLC with a C18 column and mobile phase comprising acetonitrile/water/phosphoric acid (70:30:0.1 v/v) effectively separates nitrophenol derivatives . For (R)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol, a retention time of 8–10 minutes is projected under these conditions .

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode would yield a predominant [M+H]⁺ peak at m/z 199.1, with fragmentation patterns revealing losses of H₂O (-18 Da) and NO₂ (-46 Da) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator